trans-2-Cyclopropyl-tetrahydrofuran-3-amine

Übersicht

Beschreibung

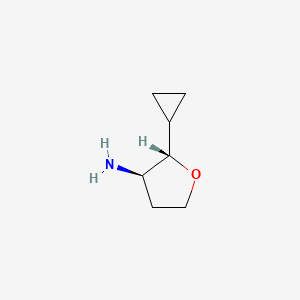

“trans-2-Cyclopropyl-tetrahydrofuran-3-amine” is a complex organic compound that contains a cyclopropyl group, a tetrahydrofuran ring, and an amine group . It belongs to the class of substituted tetrahydrofurans, which have been popular targets for synthetic chemists due to the challenges associated with the synthesis of substituted heterocycles and the presence of tetrahydrofuran rings in natural and non-natural targets .

Synthesis Analysis

The synthesis of substituted tetrahydrofurans, such as “trans-2-Cyclopropyl-tetrahydrofuran-3-amine”, has seen significant advances from 2005 to 2012 . Key methods include nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . A specific synthesis method for trans-2-substituted-cyclopropylamines involves the use of readily available α-chloroaldehydes .Molecular Structure Analysis

The molecular structure of “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” is characterized by a cyclopropyl group, a tetrahydrofuran ring, and an amine group . The empirical formula is C4H9NO, and the molecular weight is 87.12 .Chemical Reactions Analysis

The chemical reactions involving “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” can be quite complex. For instance, asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have been reported . Additionally, the addition of nucleophiles to cyclic acetals and hemiacetals is an effective method of building tetrahydrofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” include a refractive index of n20/D 1.458 and a density of 1.012 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the use of trans-2-Cyclopropyl-tetrahydrofuran-3-amine in asymmetric [3 + 2] photocycloadditions. These reactions involve the combination of cyclopropylamines with electron-rich and electron-neutral olefins. The resulting products exhibit diverse stereochemistry and have implications in drug discovery and materials science .

- The compound serves as a valuable building block for the synthesis of substituted tetrahydrofurans. Nucleophilic substitutions, [3 + 2]-cycloadditions, and oxidative cyclizations can all be employed to generate tetrahydrofuran-containing molecules. These methods find applications in natural product synthesis and medicinal chemistry .

- In the presence of transition metals, trans-2-Cyclopropyl-tetrahydrofuran-3-amine can lead to the formation of oxonium ylides, which subsequently undergo [2,3]-sigmatropic rearrangement. Notably, copper(II) acetylacetonate (Cu(acac)₂) has been identified as an effective catalyst for synthesizing trans-2,5-dialkyl tetrahydrofuran-3-ones. These compounds have potential applications in organic synthesis .

- The compound participates in chiral hydrogen-bonding catalysis, enabling enantioselective transformations. Researchers have explored its role in providing enantioenriched three-dimensional molecules through highly reactive processes. This strategy has implications in drug development and asymmetric synthesis .

Asymmetric [3 + 2] Photocycloadditions

Synthesis of Substituted Tetrahydrofurans

Formation of 2,5-trans-Tetrahydrofuran-3-ones

Chiral Hydrogen-Bonding Catalysis

Wirkmechanismus

The mechanism of action for the reactions involving “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” can involve several steps. For example, in the synthesis of trans-2-substituted-cyclopropylamines, the reaction proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure to generate the cyclopropylamine product .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study and application of “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” and similar compounds are likely to involve further exploration of their synthesis, reactions, and potential applications. This could include the development of new synthetic methods, the investigation of novel reaction mechanisms, and the exploration of potential uses in various fields .

Eigenschaften

IUPAC Name |

(2S,3R)-2-cyclopropyloxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNIVGLVDMZFHZ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Cyclopropyl-tetrahydrofuran-3-amine | |

CAS RN |

1799438-57-5 | |

| Record name | rac-(2R,3S)-2-cyclopropyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2820258.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2820262.png)

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)

![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)